

Technical Guide: (E)-Oct-2-enal-d2

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Compound of Interest		
Compound Name:	(E)-Oct-2-enal-d2	
Cat. No.:	B15562528	Get Quote

CAS Number: 1335401-75-6

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(E)-Oct-2-enal-d2**, a deuterated form of the α , β -unsaturated aldehyde, (E)-Oct-2-enal. This document is intended for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and insights into its application and biological significance.

Compound Profile

(E)-Oct-2-enal-d2 is the deuterated isotopologue of (E)-Oct-2-enal. The replacement of two hydrogen atoms with deuterium provides a stable, non-radioactive label. This isotopic substitution is invaluable for a range of analytical and research applications, particularly in mass spectrometry-based quantification and metabolic studies.

Table 1: Chemical and Physical Properties



Property	Value	Reference
CAS Number	1335401-75-6	-
Molecular Formula	C ₈ H ₁₂ D ₂ O	-
Molecular Weight	128.21 g/mol	-
Unlabeled CAS Number	2548-87-0	[1]
Unlabeled Molecular Formula	C8H14O	[1]
Unlabeled Molecular Weight	126.20 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	[1]
Boiling Point (unlabeled)	84-86 °C at 19 mmHg	-
Solubility (unlabeled)	Insoluble in water; soluble in alcohol and fixed oils	-

Synthesis

While a specific detailed synthesis protocol for **(E)-Oct-2-enal-d2** is not readily available in public literature, a general approach involves the use of deuterated starting materials in established synthetic routes for α,β -unsaturated aldehydes. One common method is the aldol condensation of a deuterated aldehyde with a suitable phosphonium ylide (Wittig reaction) or a phosphonate carbanion (Horner-Wadsworth-Emmons reaction), followed by oxidation.

A plausible synthetic workflow for **(E)-Oct-2-enal-d2** is outlined below. This process would utilize deuterated reagents to introduce the deuterium labels at the desired positions.



Starting Materials Hexanal (deuterated) Reaction Steps Aldol Condensation Intermediate Aldol Adduct Dehydration Final Product (E)-Oct-2-enal-d2

General Synthesis Workflow for (E)-Oct-2-enal-d2

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A plausible synthetic route to (E)-Oct-2-enal-d2.

Applications in Research and Drug Development

The primary application of **(E)-Oct-2-enal-d2** is as an internal standard for the accurate quantification of (E)-Oct-2-enal in various biological and environmental matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled



internal standard is considered the gold standard in quantitative analysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[2]

Deuterated compounds like **(E)-Oct-2-enal-d2** are also employed as tracers in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

Experimental Protocols

While a specific published protocol detailing the use of **(E)-Oct-2-enal-d2** was not identified, the following represents a general and adaptable experimental protocol for the quantification of (E)-Oct-2-enal in a biological matrix (e.g., plasma, urine) using **(E)-Oct-2-enal-d2** as an internal standard. This protocol is based on established methods for the analysis of volatile carbonyl compounds.

Objective: To quantify the concentration of (E)-Oct-2-enal in a biological sample using GC-MS with **(E)-Oct-2-enal-d2** as an internal standard.

Materials:

- Biological sample (e.g., plasma, urine)
- **(E)-Oct-2-enal-d2** solution of a known concentration (Internal Standard)
- (E)-Oct-2-enal standards for calibration curve
- Organic solvent (e.g., hexane or dichloromethane, HPLC grade)
- Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride,
 PFBHA)
- Buffer solution (e.g., phosphate buffer, pH 7)
- Anhydrous sodium sulfate
- GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:



• Sample Preparation:

- Thaw the biological sample to room temperature.
- To 1 mL of the sample in a glass vial, add a precise volume of the (E)-Oct-2-enal-d2 internal standard solution.
- Vortex briefly to mix.
- Derivatization (optional but recommended for improved chromatographic properties):
 - Add the derivatizing agent (e.g., PFBHA) solution to the sample.
 - Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the reaction to complete.

Extraction:

- After cooling to room temperature, add an appropriate volume of organic solvent (e.g., 2 mL of hexane).
- Vortex vigorously for 1-2 minutes to extract the analytes.
- Centrifuge to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

Analysis by GC-MS:

- $\circ~$ Inject a small volume (e.g., 1 $\mu L)$ of the dried organic extract into the GC-MS system.
- The GC oven temperature program, injector temperature, and mass spectrometer parameters should be optimized for the separation and detection of the derivatized analytes.
- Monitor the characteristic ions for both the derivatized (E)-Oct-2-enal and (E)-Oct-2-enald2.



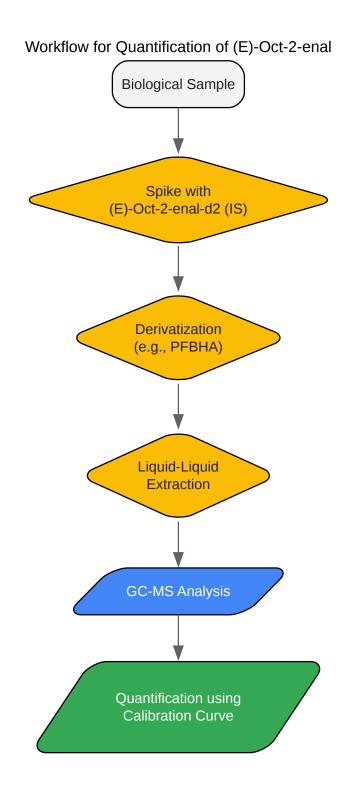




· Quantification:

- Prepare a calibration curve by analyzing a series of known concentrations of (E)-Oct-2-enal standards spiked with the same amount of (E)-Oct-2-enal-d2 internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Plot this ratio against the concentration of the standards to generate a linear regression curve.
- Determine the concentration of (E)-Oct-2-enal in the unknown samples by interpolating their peak area ratios on the calibration curve.





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A typical workflow for the quantification of (E)-Oct-2-enal.



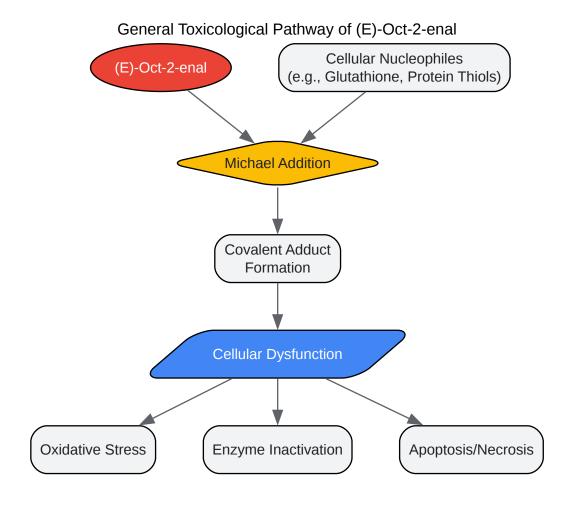
Biological Significance and Toxicological Profile

(E)-Oct-2-enal belongs to the class of α,β -unsaturated aldehydes, which are known for their high reactivity and biological effects. These compounds are products of lipid peroxidation and can be found in various foods and biological systems.

(E)-Oct-2-enal is recognized as a uremic toxin, a compound that accumulates in the body during renal failure. Chronic exposure to uremic toxins can contribute to the progression of kidney disease and cardiovascular complications.

The primary mechanism of toxicity for α,β -unsaturated aldehydes is their ability to act as Michael acceptors. They readily react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). This adduction can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress.





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The general mechanism of (E)-Oct-2-enal toxicity.

Understanding the metabolic fate and toxicological pathways of (E)-Oct-2-enal is crucial in drug development, especially for therapeutics that may undergo metabolic processes leading to the formation of reactive aldehydes. The use of **(E)-Oct-2-enal-d2** can aid in elucidating these pathways and quantifying the extent of such metabolic conversions.

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References

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- 2. benchchem.com [benchchem.com]
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